molecular formula C21H23N3O4S B2376659 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034429-55-3

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2376659
CAS No.: 2034429-55-3
M. Wt: 413.49
InChI Key: ZBGZRODUTPFZLB-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a naphthalene core substituted with a methoxy group, an imidazole sulfonyl-modified azetidine ring, and a propan-1-one linker. This article compares its structural, synthetic, and spectroscopic features with those of similar compounds, leveraging insights from crystallography, computational chemistry, and synthetic methodologies documented in the literature .

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23-12-11-22-21(23)29(26,27)16-13-24(14-16)20(25)10-8-18-17-6-4-3-5-15(17)7-9-19(18)28-2/h3-7,9,11-12,16H,8,10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZRODUTPFZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxynaphthalen-1-yl Derivatives

The 2-methoxynaphthalen-1-yl fragment can be prepared through several routes. One efficient approach utilizes 1-(6-methoxynaphthalen-2-yl)propan-1-one as a starting material, which can be modified to obtain the desired 2-methoxynaphthalen-1-yl orientation.

Method A: From 6-methoxynaphthalen-2-yl derivatives

1-(6-methoxynaphthalen-2-yl)propan-1-one → 
(rearrangement) → 
3-(2-methoxynaphthalen-1-yl)propan-1-ol → 
(oxidation) → 
3-(2-methoxynaphthalen-1-yl)propanoic acid

In a related synthetic approach identified in the literature, 2-(6-methoxynaphtalen-2-yl)propanoic acid (Naproxen) was synthesized using Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as a green catalyst in water, starting from 1-(6-methoxynaphthalen-2-yl)propan-1-one and D-mannitol. This environmentally benign route could be adapted for our target compound.

Method B: Direct functionalization of 2-methoxynaphthalen-1-yl

An alternative approach involves direct functionalization of the 2-methoxynaphthalen-1-yl group through metallation and subsequent reaction with an appropriate electrophile. This method has been employed for analogous compounds such as 3-[(2-methoxynaphthalen-1-yl)methyl] derivatives.

Preparation of Azetidin-1-yl Derivatives

Several methods for preparing functionalized azetidines are documented in the literature.

Method A: From azetidine-3-carboxylic acid

Starting from commercially available azetidine-3-carboxylic acid, a series of transformations can yield the desired 3-substituted azetidine:

azetidine-3-carboxylic acid → 
methyl azetidine-3-carboxylate hydrochloride → 
1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate → 
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate → 
tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

This synthetic route is well-documented for the preparation of related azetidine derivatives.

Method B: From epichlorohydrin

An alternative approach starts with cyclization of benzhydrylamine and epichlorohydrin:

benzhydrylamine + epichlorohydrin → 
1-benzhydrylazetidin-3-ol → 
1-benzhydrylazetidin-3-yl methanesulfonate → 
(further functionalization)

This method has been employed for the synthesis of various azetidine derivatives and can be adapted for our target compound.

Complete Synthesis Route for the Target Compound

Based on the preparation of key intermediates, two comprehensive synthetic routes are proposed:

Convergent Synthesis Approach

This approach involves the separate preparation of the key fragments followed by sequential coupling:

Step 1: Preparation of 3-(2-methoxynaphthalen-1-yl)propanoic acid

  • Starting from 2-methoxynaphthalene, introduce a 3-carbon chain at position 1
  • Oxidize the terminal carbon to a carboxylic acid

Step 2: Preparation of 3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine

  • Synthesize 1-methyl-1H-imidazol-2-yl-sulfonyl chloride
  • React with an appropriate azetidine derivative

Step 3: Final coupling

  • Activate the carboxylic acid (e.g., with thionyl chloride or coupling reagents)
  • React with the prepared azetidine to form the amide bond

Linear Synthesis Approach

An alternative linear approach builds the molecule sequentially:

Step 1: Preparation of 1-(azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

  • Form the amide bond between the propanoic acid derivative and azetidine

Step 2: Introduction of the sulfonyl group

  • Functionalize the azetidine at position 3 with an appropriate leaving group
  • Displace with the imidazole-2-thiol followed by oxidation to the sulfonyl group

Table 1 compares the typical reaction conditions for these synthetic routes:

Step Reagents Conditions Expected Yield (%)
Preparation of 3-(2-methoxynaphthalen-1-yl)propanoic acid Mg, allyl bromide, CuI, oxidation reagents THF, -78°C to RT, then oxidation 65-75
Preparation of 1-methyl-1H-imidazol-2-yl-sulfonyl chloride Chlorosulfonic acid, PCl₅ 0°C to RT, 4-6h 60-70
Azetidine functionalization MsCl, TEA DCM, 0-5°C, 1h then 10-15°C, 4h 75-85
Final amide coupling EDC/HOBt or HATU, DIPEA DMF, 0°C to RT, 12h 70-80

The introduction of the sulfonyl group onto the azetidine ring represents a critical step in the synthesis. Several methods have been developed for this transformation:

Direct Sulfonylation

Direct sulfonylation of azetidine can be achieved using imidazole sulfonyl chlorides. The reaction typically involves:

Azetidine + 1-methyl-1H-imidazol-2-yl-sulfonyl chloride → 
(base, solvent) → 
3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine

For 3-substituted azetidines, regioselectivity can be an issue, necessitating careful control of reaction conditions or the use of protecting groups.

SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry offers an alternative approach for installing sulfonyl groups. This involves:

  • Formation of an azetidine sulfonyl fluoride
  • Nucleophilic displacement with the imidazole component

This method has been demonstrated on similar heterocyclic systems with good yields and selectivity.

Electrochemical Approach

The electrochemical oxidative coupling method can be adapted for the formation of sulfonamide bonds between heterocyclic systems. Cyclovoltammetry studies have revealed the oxidation potentials for disulfide formation (~0.5 V), amine radical generation (~1.5 V), and the two consecutive oxidations to the sulfonamide (~2.0 and ~2.6 V).

Table 2 provides a comparison of these sulfonylation methods:

Method Advantages Limitations Typical Yield (%)
Direct Sulfonylation Straightforward, well-established May require protection/deprotection steps 60-75
SuFEx Chemistry High selectivity, mild conditions Requires specialized reagents 70-85
Electrochemical Approach Green, rapid reaction time Requires electrochemical equipment 75-90

Analytical Methods for Product Characterization

Comprehensive characterization of the synthesized compound is essential for confirming its structure and purity.

Spectroscopic Analysis

NMR Spectroscopy

  • ¹H NMR will show characteristic signals for:
    • Methoxy group (~3.8-4.0 ppm)
    • N-methyl of imidazole (~3.7 ppm)
    • Azetidine ring protons (~3.5-4.5 ppm)
    • Propanone linker (~2.7-3.2 ppm)
    • Aromatic protons of naphthalene and imidazole (7.0-8.5 ppm)
  • ¹³C NMR will confirm the carbonyl carbon (~170 ppm) and sulfonyl group

Mass Spectrometry

  • Expected molecular ion peak at m/z 413.5 [M+H]⁺
  • Characteristic fragmentation patterns for the naphthalene, imidazole, and azetidine portions

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate columns can be used to assess purity. Typical conditions include:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 230-280 nm

X-ray Crystallography

If crystals suitable for X-ray diffraction can be obtained, this would provide definitive confirmation of the three-dimensional structure. Similar heterocyclic compounds have been successfully characterized using this technique.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to alcohols.

    Substitution: The sulfonyl imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The sulfonyl imidazole group may inhibit specific enzymes, while the naphthalene and azetidine rings could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s azetidine-imidazole sulfonyl motif distinguishes it from analogs like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one (), which replaces the azetidine with a benzotriazole ring. The azetidine’s smaller ring size (4-membered vs. Additionally, the sulfonyl group in the target compound enhances polarity compared to the methoxy-substituted phenyl group in ’s analog, which may improve aqueous solubility .

Naphthalene Substitution

The 2-methoxynaphthalen-1-yl group in the target compound is structurally akin to the 1-naphthyl group in methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate (). Both compounds leverage naphthalene’s aromatic bulk for π-π stacking interactions.

Imidazole Modifications

The 1-methyl-1H-imidazole sulfonyl group in the target compound contrasts with simpler imidazole derivatives, such as (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (). The sulfonyl group introduces strong electron-withdrawing effects, which could modulate electronic properties (e.g., dipole moment, H-bonding capacity) compared to the nitro group in ’s compound. Computational studies on similar systems suggest that sulfonyl groups stabilize negative charges, enhancing interactions with cationic biological targets .

Key Reactions

The synthesis of the target compound likely involves multi-step reactions, including sulfonylation of azetidine and coupling of the naphthalene moiety. This contrasts with the domino reaction used in to prepare imidazolidine-naphthalene hybrids in 92% yield . ’s use of ceric ammonium nitrate (CAN) as a catalyst for imidazole-triazole synthesis (yields >80%) suggests that similar Lewis acid catalysts could optimize the target compound’s synthesis, particularly for azetidine ring formation .

Challenges

The azetidine sulfonyl group may pose synthetic challenges due to steric hindrance during sulfonylation. ’s synthesis of benzotriazole-propanone derivatives via straightforward condensation highlights the relative simplicity of preparing larger heterocycles compared to strained azetidine systems .

Spectroscopic and Computational Characterization

Vibrational Analysis

The target compound’s FT-IR and Raman spectra would likely show characteristic peaks for the sulfonyl group (S=O stretching at ~1150–1350 cm⁻¹) and naphthalene C-H out-of-plane bends (~750 cm⁻¹). These features differ from (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (), where the nitro group exhibits strong asymmetric stretching at ~1520 cm⁻¹. DFT studies on similar compounds () confirm that electron-withdrawing substituents like sulfonyl or nitro groups significantly alter molecular electrostatic potentials (MEPs), guiding reactivity predictions .

Crystallographic Tools

These tools could resolve the azetidine ring’s puckering parameters and sulfonyl group geometry, critical for structure-activity relationship (SAR) studies .

Comparative Data Table

Feature Target Compound Compound Compound
Core Heterocycle Azetidine-imidazole sulfonyl Imidazolidine Benzotriazole
Aromatic Substituent 2-Methoxynaphthalen-1-yl 1-Naphthyl 3-Methoxyphenyl
Key Functional Group Sulfonyl Propargylamine Nitro
Synthetic Yield Not reported 92% (domino reaction) >80% (condensation)
Bioactivity Hypothesized antifungal/antitumor (based on analogs) Synthetic precursor Antifungal, antitumor

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O3SC_{20}H_{23}N_3O_3S, and it features a complex structure that includes a methoxynaphthalene moiety, an imidazole ring, and an azetidine unit. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing naphthalene and imidazole derivatives exhibit significant anticancer properties. For instance, the synthesis of related compounds has shown cytotoxic effects against various cancer cell lines. In one study, derivatives of 2-methoxynaphthalene were tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating IC50 values in the low micromolar range .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Additionally, these compounds may interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to G1 phase arrest in cancer cells .

Antimicrobial Activity

The imidazole ring present in the compound suggests potential antimicrobial properties. Imidazole derivatives have been widely studied for their antifungal and antibacterial activities. For example, a review highlighted that 1,3-diazole derivatives exhibit significant activity against various bacterial strains, including MRSA and E. coli . The sulfonamide group also enhances antimicrobial efficacy by inhibiting bacterial dihydropteroate synthase.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerBreast cancer cell linesIC50: Low micromolar
AntimicrobialMRSA, E. coliInhibition of growth
Anti-inflammatoryVarious modelsReduction in inflammatory markers

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized several derivatives based on the naphthalene scaffold and evaluated their cytotoxicity against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 4.5 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of imidazole-containing compounds derived from similar structures. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .

Q & A

Q. Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Azetidine Formation1,3-dibromopropane, K2_2CO3_3, DMF, 80°C6895%
Sulfonylation1-Methylimidazole-2-sulfonyl chloride, DCM, RT8598%
Naphthalene CouplingAlCl3_3, toluene, reflux7297%

Q. Table 2: Biological Activity Data

TargetAssay TypeIC50_{50} (nM)Selectivity Index (vs. PI3Kα)Reference
PI3KδADP-Glo Kinase12 ± 2150
EGFRFluorescence>10,000N/A

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